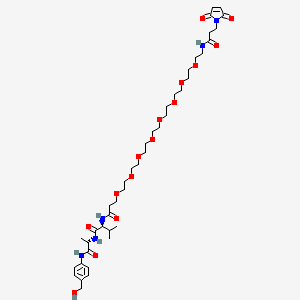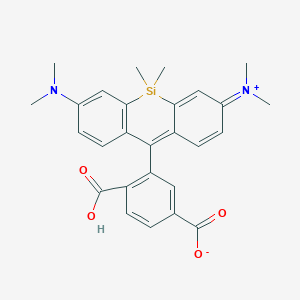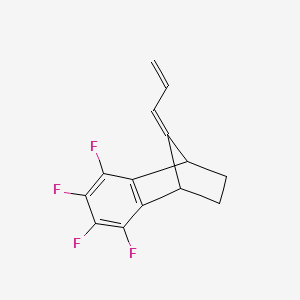
Neohesperdin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through various methods, including plant extraction, chemical synthesis from naringin, and biotransformation from hesperidin . One common method involves the extraction from citrus fruits, followed by purification processes to isolate the compound.
Industrial Production Methods: Industrial production of neohesperidin often involves the extraction from citrus peels, particularly from bitter oranges. The process includes steps such as solvent extraction, filtration, and crystallization to obtain high-purity neohesperidin .
Chemical Reactions Analysis
Types of Reactions: Neohesperidin undergoes several types of chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Glucuronidation and Sulfation: Often facilitated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamic acid and butyric acid derivatives, respectively.
Major Products: The primary products of these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
Scientific Research Applications
Neohesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders
Mechanism of Action
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
Comparison with Similar Compounds
Neohesperidin is often compared with other flavanones such as naringin and hesperidin:
Properties
Molecular Formula |
C28H34O15 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



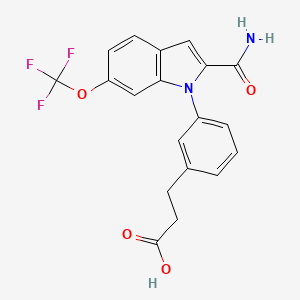

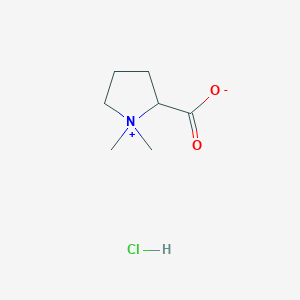
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
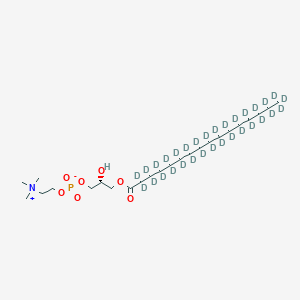
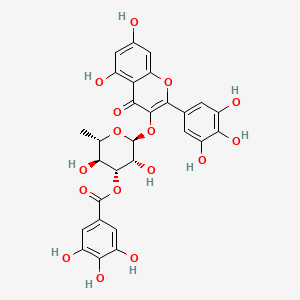
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

